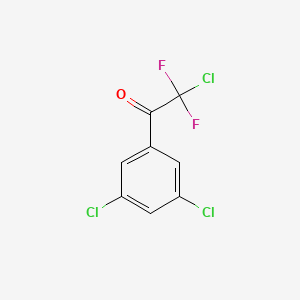

2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone

CAS No.:

Cat. No.: VC13545581

Molecular Formula: C8H3Cl3F2O

Molecular Weight: 259.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3Cl3F2O |

|---|---|

| Molecular Weight | 259.5 g/mol |

| IUPAC Name | 2-chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone |

| Standard InChI | InChI=1S/C8H3Cl3F2O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H |

| Standard InChI Key | WMJBSIUHXDANQK-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)(F)Cl |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)(F)Cl |

Introduction

2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone is a synthetic organic compound with a molecular formula of C8H3Cl3F2O. It belongs to the class of halogenated ketones, which are known for their diverse applications in chemical synthesis and pharmaceutical research. This compound is particularly noted for its complex structure, which includes multiple chlorine and fluorine atoms attached to a phenyl ring and an ethanone backbone.

Synthesis and Applications

2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone is likely synthesized through a multi-step process involving the reaction of appropriate precursors, such as chlorinated phenyl compounds and difluoroacetic acid derivatives. The exact synthesis route may vary depending on the desired yield and purity.

This compound could serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals where halogenated compounds are often used for their biological activity.

Hazard Classification

While specific hazard classifications for 2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone are not detailed in the available literature, compounds with similar structures are typically considered hazardous due to their potential for skin and eye irritation, as well as respiratory tract irritation upon inhalation.

Precautions

-

Personal Protective Equipment (PPE): Gloves, goggles, and a mask should be worn when handling this compound.

-

Storage: Store in a well-ventilated area away from incompatible substances.

-

Disposal: Dispose of according to local regulations and guidelines for hazardous waste.

Research Findings and Potential Uses

Research on this specific compound is limited, but its structural features suggest potential applications in fields requiring halogenated intermediates. The presence of chlorine and fluorine atoms can impart unique biological activities, making it a candidate for further investigation in medicinal chemistry or as a building block in organic synthesis.

Suppliers and Availability

| Supplier | Product Code | Purity |

|---|---|---|

| Fluorochem Ltd | F400860 | Not specified |

| Reagentia | R01EXWY | Not specified |

| Chemsrc | - | 97.0% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume